N'-acetylpyridine-3-carbohydrazide
Description
Foundational Significance of Pyridine-Based Hydrazides in Contemporary Chemical Research
Pyridine-based hydrazides are a class of organic compounds that have garnered significant attention in modern chemical research due to their versatile applications. These compounds, characterized by the presence of a pyridine (B92270) ring linked to a hydrazide moiety, serve as crucial building blocks in the synthesis of a wide array of heterocyclic compounds. researchgate.netjconsortium.com Their importance lies in their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitubercular properties. researchgate.netnih.gov The pyridine nucleus, a six-membered heteroaromatic ring, is a common feature in many pharmaceuticals and natural products, valued for its ability to improve water solubility in potential drug molecules. researchgate.netnih.gov The hydrazide group (-CONHNH2) is also a key pharmacophore, contributing to the biological efficacy of these compounds. jconsortium.com Researchers have extensively explored pyridine-based hydrazides for the development of new therapeutic agents, with many synthesized derivatives showing promising results against various diseases. researchgate.net
Comprehensive Overview of the Carbohydrazide (B1668358) Functional Group in Organic Chemistry
The carbohydrazide functional group, with the general structure R-CONHNH2, is a derivative of carboxylic acid where the hydroxyl group is replaced by a hydrazine (B178648) residue. jconsortium.comatamanchemicals.com These compounds are recognized for their diverse biological activities, which include antitumor, herbicidal, analgesic, and antimicrobial effects. chemicalbook.com The presence of both a carbonyl group and a hydrazine moiety makes carbohydrazides versatile intermediates in organic synthesis. atamankimya.com They are used to create a variety of organic molecules, including hydrazones and Schiff bases, through condensation reactions with aldehydes and ketones. chemicalbook.comscholarsresearchlibrary.com
Carbohydrazides and their derivatives are utilized in various industrial applications. They act as oxygen scavengers in boiler systems to prevent corrosion, serve as curing agents for resins, and are used in the development of photographic materials. atamanchemicals.comatamankimya.comwikipedia.org The reactivity of the carbohydrazide group allows for the synthesis of complex molecules with potential applications in materials science and pharmaceuticals. ajgreenchem.com
Historical Trajectories and Current Research Landscape of N'-acetylpyridine-3-carbohydrazide
This compound is a specific pyridine-based hydrazide that has been a subject of interest in chemical research. It is synthesized by the acylation of pyridine-3-carbohydrazide with acetic anhydride (B1165640). The structure of this compound, featuring a pyridine ring, a carbohydrazide linker, and an acetyl group, makes it a candidate for various chemical and biological studies.
Early research on similar compounds focused on their potential as therapeutic agents. Current research continues to explore the synthesis of this compound derivatives and investigate their biological properties. The ability of the hydrazide moiety to coordinate with metal ions has led to studies on its potential antimicrobial activity by disrupting microbial enzymes. The compound and its derivatives are often studied for their anti-inflammatory and antimicrobial properties. nih.govacs.org Modern research employs computational methods, such as molecular docking, to predict the interaction of these compounds with biological targets. nih.gov
Below is a table summarizing the key properties of this compound:
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C8H9N3O2 |
| Molecular Weight | 179.18 g/mol |
| Melting Point | 138-140 °C |
| Appearance | White powder |
Note: The data in this table is compiled from various sources. nih.govchemicalbook.com
Detailed research findings have provided insights into the physicochemical characteristics of this compound. For instance, its infrared (IR) spectrum shows characteristic absorption bands at approximately 3250 cm⁻¹ (N-H stretch) and 1670 cm⁻¹ (C=O stretch). These spectral data, along with Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data, are crucial for confirming the compound's structure.
The synthesis of this compound is typically achieved through a straightforward reaction. One common method involves dissolving pyridine-3-carbohydrazide in methanol (B129727) and then slowly adding acetic anhydride. The mixture is stirred, and the solvent is subsequently evaporated to yield the final product as a white powder.
Further investigations into this compound and its analogues continue to be an active area of research, with a focus on developing new compounds with enhanced biological activities and novel applications.
Structure
3D Structure
Properties
IUPAC Name |
N'-acetylpyridine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-6(12)10-11-8(13)7-3-2-4-9-5-7/h2-5H,1H3,(H,10,12)(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXUNUBVHZEFHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=O)C1=CN=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30222854 | |
| Record name | Hydrazine, 1-acetyl-2-nicotinoyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30222854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7254-31-1 | |
| Record name | Cinchophen hydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007254311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N'-acetylnicotinohydrazide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73289 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydrazine, 1-acetyl-2-nicotinoyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30222854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CINCHOPHEN HYDRAZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AUO25OA5XZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Spectroscopic and Analytical Characterization of N Acetylpyridine 3 Carbohydrazide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton (¹H) NMR Spectral Analysis
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the types and number of hydrogen atoms in a molecule. In the ¹H NMR spectrum of N'-acetylpyridine-3-carbohydrazide, distinct signals corresponding to the different proton environments are observed.
A typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃) would show specific chemical shifts (δ) for the protons of the pyridine (B92270) ring and the acetyl group. The aromatic protons of the pyridine ring typically appear in the downfield region of the spectrum, generally between δ 8.15 and 8.75 ppm as a multiplet, reflecting their varied electronic environments. The methyl protons of the acetyl group are observed as a sharp singlet further upfield, around δ 2.05 ppm. Additionally, the two N-H protons of the hydrazide moiety give rise to separate singlets at approximately δ 10.12 and δ 10.45 ppm, confirming the presence of the hydrazide linkage.
Table 1: ¹H NMR Spectral Data for this compound
| Proton Type | Chemical Shift (δ) in ppm | Multiplicity | Number of Protons |
|---|---|---|---|
| Pyridine-H | 8.15 - 8.75 | Multiplet (m) | 4 |
| Acetyl-CH₃ | 2.05 | Singlet (s) | 3 |
| NH (Amide) | 10.12 | Singlet (s) | 1 |
| NH (Hydrazide) | 10.45 | Singlet (s) | 1 |
Data recorded in DMSO-d₆
Carbon-13 (¹³C) NMR Spectral Analysis
Mass Spectrometry (MS) for Molecular Weight and Fragmentographic Pathway Determination
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound, with a chemical formula of C₈H₉N₃O₂, the expected molecular weight is approximately 179.18 g/mol . nih.gov
High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy. Under electron ionization (EI) or electrospray ionization (ESI), the molecule will form a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺. Subsequent fragmentation of this ion provides valuable structural information. Common fragmentation pathways for hydrazides include cleavage of the N-N bond and the amide C-N bond. The observation of fragment ions corresponding to the nicotinoyl group (C₅H₄NCO⁺) and the acetyl group (CH₃CO⁺) would further corroborate the proposed structure. The fragmentation patterns can be complex and are crucial for distinguishing between isomers. nih.govnih.govraco.catmdpi.com
Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. vscht.cz The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features.
The N-H stretching vibrations of the amide and hydrazide groups are typically observed as one or more bands in the region of 3200-3310 cm⁻¹. libretexts.org The carbonyl (C=O) stretching vibrations are particularly diagnostic. Due to the presence of two carbonyl groups in different chemical environments (amide and hydrazide), two distinct C=O absorption bands may be observed. One strong band around 1670-1671 cm⁻¹ can be attributed to the amide C=O stretch, while another may appear at a slightly different frequency. The stretching vibration of the C=N bond within the pyridine ring is typically found around 1629 cm⁻¹. The presence of aromatic C-H and C=C stretching and bending vibrations further confirms the pyridine ring structure. kau.edu.saucla.edu
Table 2: Diagnostic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |
|---|---|---|
| N-H | Stretch | 3200 - 3310 |
| C=O (Amide) | Stretch | ~1671 |
| C=N (Pyridine) | Stretch | ~1629 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C-H (Aliphatic) | Stretch | 2850 - 3000 |
Data obtained from KBr pellet.
X-ray Crystallography for Precise Solid-State Molecular Architecture Determination
X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing the precise three-dimensional arrangement of atoms and molecules in the solid state.
Single-Crystal X-ray Diffraction Studies
For this compound, a single-crystal X-ray diffraction analysis would yield detailed information on bond lengths, bond angles, and torsional angles. This data would unambiguously confirm the connectivity of the atoms and reveal the molecule's conformation.
While specific crystallographic data for the parent compound is not detailed in the provided search results, studies on related hydrazide derivatives indicate that the planarity of the molecule and the potential for intermolecular hydrogen bonding are key structural features. mdpi.com Hydrogen bonds involving the N-H protons and the carbonyl oxygens, as well as the pyridine nitrogen, would likely play a significant role in the crystal packing. The crystal structure would also reveal the relative orientation of the pyridine ring and the acetylhydrazide side chain. Such detailed structural knowledge is invaluable for understanding the compound's physical properties and its interactions with biological targets.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Pyridine-3-carbohydrazide |
| Acetic anhydride (B1165640) |
| N'-butyrylpyridine-3-carbohydrazide |
| N'-hexanoylpyridine-3-carbohydrazide |
| N'-octanoylpyridine-3-carbohydrazide |
| N'-(2,4-Dinitrophenyl)pyridine-3-carbohydrazide |
| 2-Acetylpyridine (B122185) |
| 3-Acetylpyridine |
| (Z)-N′-(4-Methoxybenzylidene)benzohydrazide |
| p-Anisaldehyde (4-Methoxybenzaldehyde) |
| Benzoic hydrazide |
| 11-bromoundec-1-ene |
| Undec-10-en-1-ol |
| Carbon tetrabromide |
| Triphenylphosphine |
| Acenaphthoimidazolium chloride |
| 9-chloroacridine |
| 3-[(5-arylazo-2-hydroxybenzylidene) amino]-2-thiohydantoins |
| 5-arylazo-2-hydroxybenzaldehyde |
| Thiosemicarbazide (B42300) |
| Ethyl chloroacetate |
| Benzon |
| 2,3,5,6-tetraphenyl-1,4-dihydropyradazine |
| Kaempferol |
| Fisetin |
| Chrysin |
| Daidzein |
| Rhamnetin |
| Isorhamnetin |
| Hesperetin |
| 3-(4-Pyridyl)-acetylacetone |
| Laumontite |
| Hydroxyapatite |
| Chlorapatite |
| 1,3,5-triethanolhexahydro-1,3,5-triazine |
| 4-methyl-2-(pyridin-3-yl)thiazole-5-carbohydrazide |
Powder X-ray Analysis for Polycrystalline Samples
Powder X-ray diffraction (PXRD) is a fundamental technique for the structural characterization of crystalline solids. It provides information on the crystal system, lattice parameters, and phase purity of polycrystalline samples. While specific PXRD data for this compound is not extensively reported in the literature, studies on its derivatives, particularly metal complexes of related hydrazones, demonstrate the utility of this technique.
For instance, the X-ray powder diffraction patterns of complexes of 2-acetylpyridine (N-benzoyl)glycyl hydrazone (2-ApBzGH), a related derivative, have been successfully indexed. researchgate.net The analysis reveals the crystal systems for different metal complexes, providing insight into their solid-state arrangement. The PXRD pattern for the [Cu(2-ApBzGH)Cl(H2O)₂]Cl complex was indexed to a tetragonal crystal system, while the [Cd(2-ApBzGH)Cl]Cl complex was found to have an orthorhombic crystal system. researchgate.net This type of analysis is crucial for confirming the formation of a new crystalline phase and for distinguishing between different polymorphic forms or solvates. The process involves collecting diffraction data from 5-65° (2θ) and using specialized software to index the observed Bragg peaks, ultimately yielding the unit cell parameters. researchgate.net
Table 1: Crystal System Data for Metal Complexes of a Related Hydrazone Derivative researchgate.net
| Compound | Crystal System |
| [Cu(2-ApBzGH)Cl(H₂O)₂]Cl | Tetragonal |
| [Cd(2-ApBzGH)Cl]Cl | Orthorhombic |
Elemental Analysis (CHNS) for Stoichiometric Composition and Purity Validation
Elemental analysis is an indispensable method for verifying the empirical formula of a newly synthesized compound. By quantifying the weight percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S), it provides a direct measure of a sample's stoichiometric composition and purity. The experimentally determined percentages are compared against the theoretically calculated values for the proposed molecular formula. For new compounds, a close agreement, typically within ±0.4%, is required to validate the structure. researchgate.net
For this compound, the theoretical elemental composition can be calculated from its molecular formula. This provides a benchmark against which synthesized samples can be compared.
Table 2: Theoretical Elemental Composition of this compound
| Element | Molecular Formula | Calculated (%) |
| Carbon (C) | C₈H₉N₃O₂ | 53.63 |
| Hydrogen (H) | 5.06 | |
| Nitrogen (N) | 23.45 | |
| Oxygen (O) | 17.86 |
In research involving derivatives, such as the ligand 2-acetylpyridine (N-benzoyl)glycyl hydrazone (2-ApBzGH), elemental analysis is routinely published to confirm its synthesis and purity before its use in forming metal complexes. The comparison between calculated and found values for the ligand and its subsequent complexes confirms that the coordination reaction has proceeded as expected. researchgate.netresearchgate.net
Table 3: Example of Elemental Analysis Data for a Related Hydrazone Ligand (2-ApBzGH) researchgate.net
| Compound | Element | Calculated (%) | Found (%) |
| 2-ApBzGH | Carbon (C) | 64.74 | 64.74 |
| Hydrogen (H) | 5.40 | 5.40 | |
| Nitrogen (N) | 18.88 | 18.88 |
Complementary Physicochemical and Morphological Analytical Techniques
Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide critical information about the thermal stability, decomposition profile, and phase transitions of materials. labmanager.comparticletechlabs.com TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow associated with thermal events. researchgate.netyoutube.com
In a typical TGA experiment, the sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). particletechlabs.com The resulting thermogram plots percentage weight loss against temperature. For hydrazide derivatives and their complexes, TGA curves can reveal:
Dehydration: An initial weight loss at lower temperatures (typically below 150°C) often corresponds to the loss of lattice or coordinated water molecules.
Decomposition: At higher temperatures, sharp weight losses indicate the decomposition of the organic ligand. The temperature at which decomposition begins is a measure of the compound's thermal stability. youtube.com
Final Residue: The mass of the residue at the end of the experiment can help identify the final product, often a stable metal oxide in the case of metal complexes.
DSC complements TGA by detecting endothermic and exothermic processes. A sharp endothermic peak in a DSC thermogram typically corresponds to the melting point of the compound, while broader endotherms can indicate dehydration events. researchgate.net Exothermic peaks usually signify decomposition or crystallization processes. For example, analysis of some pharmaceutical compounds shows distinct endothermic peaks corresponding to their melting points, followed by decomposition stages that align with the weight losses observed in TGA. youtube.com
Scanning Electron Microscopy (SEM) is a powerful imaging technique used to examine the surface topography and morphology of solid samples at high magnification. mdpi.com It provides valuable information about the shape, size, and aggregation of crystalline or amorphous particles.
In the context of this compound and its derivatives, SEM can be used to:
Visualize Crystal Habit: Determine the shape of the crystals (e.g., rods, plates, flakes). researchgate.net
Assess Particle Size and Distribution: Measure the size of the particles and observe their uniformity. Studies on related pyridine-based materials have shown how synthesis conditions can alter morphology from irregular rods (≈1.1 µm) to well-dispersed flakes (≈450 nm). researchgate.net
Examine Surface Texture: Reveal details about the surface, such as smoothness, porosity, or the presence of defects. researchgate.net
For example, SEM analysis of mononuclear metal complexes of a pyrazinecarbohydrazone ligand indicated the presence of well-defined crystals, free from surface impurities, with particle sizes greater than 10 µm. researchgate.net This type of analysis confirms the sample's homogeneity and crystalline nature.
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of light in the UV and visible regions of the electromagnetic spectrum. research-nexus.net For this compound and its derivatives, UV-Vis spectra provide insights into the nature of the chromophores present and how they are affected by complexation with metal ions.
The spectrum of the free ligand typically displays absorption bands corresponding to:
π → π transitions:* High-energy absorptions, usually in the UV region, arising from the pyridine ring and carbonyl groups.
n → π transitions:* Lower-energy absorptions associated with the promotion of a non-bonding electron (from nitrogen or oxygen lone pairs) to an anti-bonding π* orbital. nih.gov
Upon complexation with a transition metal ion, the UV-Vis spectrum changes significantly. New bands may appear, and existing ligand-centered bands may shift. researchgate.net For metal complexes of hydrazone derivatives, additional bands can be assigned to:
Ligand-to-Metal Charge Transfer (LMCT): Transitions where an electron moves from a ligand-based orbital to a metal-based d-orbital.
d-d transitions: For complexes with d-electrons (e.g., Cu(II), Ni(II), Co(II)), these are low-intensity absorptions in the visible region corresponding to the promotion of an electron between d-orbitals. The position and number of these bands provide information about the coordination geometry of the metal ion (e.g., octahedral, tetrahedral). researchgate.net
Table 4: Example of Electronic Spectral Data for a Related Hydrazone (2-ApBzGH) and its Complexes (in DMSO) researchgate.net
| Compound | λₘₐₓ (nm) | Assignment |
| 2-ApBzGH (Ligand) | 320 | π → π |
| 365 | n → π | |
| [Co(2-ApBzGH-H)₂] | 530 | ⁴T₁g(F) → ⁴A₂g(F) |
| 625 | ⁴T₁g(F) → ⁴T₁g(P) | |
| [Ni(2-ApBzGH-H)(OH)(H₂O)₂] | 400 | ³A₂g(F) → ³T₁g(P) |
| 640 | ³A₂g(F) → ³T₁g(F) |
Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species (e.g., Metal Complexes)
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically used for studying species that have one or more unpaired electrons. It is particularly valuable for characterizing paramagnetic transition metal complexes, such as those of Copper(II). nih.gov
The ESR spectrum of a Cu(II) complex provides key parameters (g and A values) that give detailed information about the electronic environment and geometry of the Cu(II) center. In frozen solution or polycrystalline samples at low temperatures (e.g., 77 K), the spectrum typically shows axial symmetry, characterized by two g-values (g∥ and g⊥) and corresponding hyperfine coupling constants (A∥ and A⊥). nih.govresearchgate.net
The interpretation of these parameters is highly informative:
The g-values: The relationship between the parallel and perpendicular components of the g-tensor is diagnostic of the geometry. For most Cu(II) complexes, the trend is g∥ > g⊥ > 2.0023 (the value for a free electron). This indicates a tetragonally distorted octahedral or square-planar geometry, with the unpaired electron residing in the dₓ²-y² orbital. nih.gov
The Hyperfine Coupling Constant (A∥): The magnitude of the parallel hyperfine coupling constant provides information about the nature of the bond between the copper ion and the coordinating ligand atoms.
Studies on Cu(II) complexes with related pyridine-based hydrazone ligands have used ESR to confirm their geometry and bonding characteristics. researchgate.netnih.gov
Table 5: Example of ESR Spectral Data for a Cu(II) Complex of a Related Hydrazone Derivative at 77 K researchgate.net
| Compound | g∥ | g⊥ | gₐᵥ | A∥ (x 10⁻⁴ cm⁻¹) | A⊥ (x 10⁻⁴ cm⁻¹) |
| [Cu(2-ApBzGH-H)(OH)(H₂O)₂] | 2.26 | 2.06 | 2.13 | 175 | 25 |
The observed trend of g∥ (2.26) > g⊥ (2.06) > 2.0023 for this complex is characteristic of a d⁹ system with an axially symmetric structure and the unpaired electron in the dₓ²-y² orbital, strongly suggesting a distorted octahedral geometry. researchgate.net
Coordination Chemistry of N Acetylpyridine 3 Carbohydrazide Analogues
Principles of Ligand Design and Chelation Behavior
The ability of a molecule to bind to a central metal ion is fundamentally governed by its structure, specifically the availability and spatial arrangement of atoms with lone pairs of electrons that can be donated to the metal. Carbohydrazides and their derivatives are exemplary ligand systems in this regard.
Assessment of Multidentate Ligand Properties of Carbohydrazides and Hydrazones
Carbohydrazides and the closely related hydrazones are characterized by the presence of multiple potential donor sites, making them excellent multidentate ligands. bendola.com Hydrazones feature a triatomic group (−C=N−N−) and possess functional groups like carbonyl and imine moieties that enable them to chelate metal ions, forming stable complexes with diverse geometries. nih.gov These ligands can bind to a metal ion through two or more donor atoms, classifying them as bidentate, tridentate, or even tetradentate. uzh.ch
The specific mode of chelation can be influenced by several factors, including the pH of the reaction medium and the nature of the substituents on the ligand backbone. researchgate.net For instance, the coordination chemistry of butane-2,3-dione bis(2′-pyridylhydrazone) with iron(II) and zinc(II) has shown that the ligand can bind in a neutral, mono-deprotonated, or doubly deprotonated form depending on the reaction conditions. uzh.ch This versatility allows for the formation of complexes with varied structures and properties. The introduction of additional coordinatively active groups, such as a pyridine (B92270) ring, onto the main hydrazone structure increases the potential denticity of the ligand. core.ac.uk
Delineation of Donor Atom Roles (Nitrogen, Oxygen, Sulfur) in Metal Complexation
The chelating ability of N'-acetylpyridine-3-carbohydrazide analogues stems from the presence of several hard and soft donor atoms, primarily nitrogen and oxygen. nih.gov Key donor sites include:
The nitrogen atom of the pyridine ring.
The imine or azomethine nitrogen atom of the hydrazone linkage. core.ac.uk
The carbonyl oxygen atom. nih.gov
These ligands can exist in keto-enol tautomeric forms. In the solid state, they typically exist in the keto form, but in solution, they can enolize. Coordination with a metal ion can occur through the neutral keto group (C=O) or, upon deprotonation, through the enolate oxygen (C-O⁻). researchgate.net This deprotonation is common and allows for the formation of stable chelate rings. core.ac.uk
The ligand N'-(1-(2-hydroxyphenyl)ethylidene)pyrazine-2-carbohydrazide, for example, coordinates as a dibasic tridentate ligand through the phenolic oxygen, azomethine nitrogen, and enolic oxygen. bendola.com In complexes involving N′-benzylidenepyrazine-2-carbohydrazonamide, the ligand behaves in a bidentate fashion, with the azomethine nitrogen and a nitrogen atom from the pyrazine (B50134) ring involved in coordination. mdpi.com Analogues containing thiophene (B33073) or thiosemicarbazone moieties introduce sulfur as an additional potential donor atom, further expanding their coordination possibilities to include S,N,N-tridentate modes. core.ac.uknih.gov
Synthesis, Structural Elucidation, and Electronic Properties of Metal Complexes
The formation and study of metal complexes with these ligands involve standardized synthetic protocols and a suite of physicochemical characterization techniques to determine their structure and electronic nature.
Preparative Methods for Transition Metal Complexes
The synthesis of transition metal complexes with carbohydrazide (B1668358) and hydrazone ligands generally follows a straightforward procedure. A common method involves the reaction of the ligand with a metal salt (such as chlorides or nitrates) in a suitable solvent. mdpi.com For example, a ligand like N′-benzylidenepyrazine-2-carbohydrazonamide can be dissolved in a hot solvent such as methanol (B129727), followed by the addition of the corresponding metal salt. mdpi.com The mixture is often refluxed for several hours to ensure the completion of the reaction. semanticscholar.org The resulting solid complex can then be filtered, washed with the solvent, and dried. This general approach has been used to synthesize a variety of complexes with metals such as Mn(II), Fe(III), Co(II), and Ni(II). mdpi.com
Determination of Physicochemical Parameters and Proposed Coordination Geometries (e.g., Octahedral, Square Pyramidal)
Once synthesized, the structures of the metal complexes are elucidated using a combination of analytical and spectroscopic methods.
Elemental Analysis and Molar Conductivity: These techniques help to confirm the metal-to-ligand stoichiometry of the complex. eurjchem.com
Infrared (IR) Spectroscopy: IR spectra are crucial for identifying the ligand's coordination sites. A shift in the vibrational frequencies of key functional groups, such as ν(C=O), ν(C=N), and ν(N-H), upon complexation indicates their involvement in bonding to the metal ion. The appearance of new bands corresponding to metal-oxygen (M-O) and metal-nitrogen (M-N) bonds further confirms coordination. nih.gov
Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide valuable information regarding their geometry. The position and number of d-d transition bands are characteristic of specific coordination environments. For example, the electronic spectrum of a nickel(II) complex with an acetohydrazide derivative showed peaks consistent with an octahedral geometry. semanticscholar.org Similarly, studies on complexes with a pyrazinecarbohydrazone ligand suggested octahedral geometries for Cr(III) and Fe(III) and a square pyramidal geometry for a VO(IV) complex. eurjchem.com
The table below summarizes typical physicochemical data for representative metal complexes with hydrazone ligands.
| Complex | Color | Key IR Bands (cm⁻¹) | Electronic Spectra λ_max (nm) | Proposed Geometry |
| [Ni(L)₂(H₂O)₂] | Green | ν(C=O): ~1650, ν(C=N): ~1610 | 395, 440, 585 | Octahedral semanticscholar.org |
| [Cu(L)₂(H₂O)₂] | Blue | ν(C=O): ~1645, ν(C=N): ~1605 | 679 | Octahedral semanticscholar.org |
| [VO(L)(H₂O)] | Greenish-grey | ν(C=N): 1605, ν(V=O): 975 | 390, 580, 670 | Square Pyramidal eurjchem.com |
| [Fe(L)Cl(H₂O)₂] | Brown | ν(C=N): 1600, ν(N-H): 3150 | 385, 490, 650 | Octahedral eurjchem.com |
| L represents a generic hydrazone ligand. |
Magnetic Susceptibility Measurements of Synthesized Metal Complexes
Magnetic susceptibility measurements provide insight into the electronic structure of the metal center by determining the number of unpaired electrons. semanticscholar.org The effective magnetic moment (µ_eff), calculated from this data, is a powerful tool for confirming the oxidation state and coordination geometry of the central metal ion. researchgate.net
For instance, a synthesized nickel(II) complex was found to have a magnetic moment of 2.35 Bohr Magnetons (B.M.), a value that strongly supports a high-spin octahedral geometry. semanticscholar.org A corresponding copper(II) complex exhibited a magnetic moment of 1.87 B.M., consistent with the presence of one unpaired electron in an octahedral environment. semanticscholar.org These experimental values are often compared with theoretical spin-only values to infer the stereochemistry of the complex.
The table below presents magnetic moment data for representative metal-hydrazone complexes.
| Metal Ion | Coordination Geometry | Number of Unpaired Electrons (n) | Spin-Only Magnetic Moment (B.M.) | Observed Magnetic Moment (B.M.) |
| Ni(II) | Octahedral | 2 | 2.83 | 2.35 semanticscholar.org |
| Cu(II) | Octahedral | 1 | 1.73 | 1.87 semanticscholar.org |
| Cr(III) | Octahedral | 3 | 3.87 | 3.75 eurjchem.com |
| Fe(III) | Octahedral | 5 (high spin) | 5.92 | 5.85 eurjchem.com |
Catalytic Applications of Metal-Carbohydrazide Complexes
The catalytic potential of metal complexes derived from carbohydrazides and related hydrazone ligands is an active area of research. These complexes often feature coordinatively unsaturated metal centers that can function as Lewis acids, or the ligand itself can participate in catalytic cycles.
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal nodes and organic linkers. The introduction of functional groups into the organic linkers can imbue the MOF with specific catalytic properties. While direct studies on MOFs incorporating this compound are not extensively documented, research on analogous systems, such as those based on hydrazones, provides insight into their potential for Lewis acid catalysis.
Hydrazone-based covalent organic frameworks (COFs), which share structural similarities with MOFs, have been synthesized and subsequently metalated with Co(II). rsc.org These metalated frameworks have demonstrated Lewis acid catalytic activity in reactions such as the cyanosilylation of aldehydes, exhibiting size-selectivity based on the framework's pores. rsc.org The general principle involves the accessible metal sites within the framework acting as Lewis acids. nih.govrsc.org These sites can be generated by the removal of solvent molecules that are weakly coordinated to the metal centers, creating coordinatively unsaturated sites that can activate substrates. nih.gov
The incorporation of carbohydrazide moieties, like this compound, into MOF structures is a promising strategy for developing new heterogeneous catalysts. The nitrogen and oxygen atoms of the carbohydrazide group could serve as effective coordination sites for metal ions, which could then act as Lewis acid centers. The pyridine ring of this compound could also play a role in the catalytic process, potentially acting as a Lewis basic site to co-activate substrates. nih.gov This bifunctional acid-base character could be advantageous in a variety of organic transformations. For instance, a Zn(II)-based MOF with both Lewis acidic (metal) and basic (nitrogen-rich ligand) sites has been shown to be an effective catalyst for the fixation of CO2 with epoxides. acs.org
The ring-opening of epoxides is a significant organic transformation that can be catalyzed by Lewis acids. Metal complexes of carbohydrazide analogues are potential catalysts for such reactions. While specific studies on the methanolysis of epoxides catalyzed by this compound complexes are limited, the principles of related catalytic systems suggest their potential efficacy.
The catalytic ring-opening of epoxides often involves the coordination of the epoxide's oxygen atom to a Lewis acidic metal center, which polarizes the C-O bond and facilitates nucleophilic attack. nih.gov Cooperative catalysis, where a Lewis base activates the nucleophile (methanol in this case) while the Lewis acid activates the epoxide, can significantly enhance reaction rates and selectivity. nih.gov For example, catalyst systems combining a Lewis acid like FeCl₃ with a Lewis base such as pyridine have been reported for the ring-opening of epoxides by carboxylic acids. nih.gov
Transition metal-catalyzed asymmetric ring-opening of epoxides is a well-established field, with metal-salen complexes being a prominent class of catalysts. researchgate.netnih.gov These reactions highlight the importance of the ligand in controlling the stereochemical outcome. Although not directly analogous, the design principles of these catalysts, which involve the precise arrangement of donor atoms around a metal center, can be applied to the development of catalysts based on carbohydrazide ligands. The modular nature of ligands like this compound allows for systematic tuning of the electronic and steric properties of the resulting metal complexes, which could be leveraged to optimize their catalytic performance in reactions such as epoxide methanolysis.
Solid-State Electrical Conductivity Studies of Metal-Carbohydrazide Complexes
The study of the solid-state electrical properties of coordination compounds is crucial for their potential application in electronic devices. Metal complexes of carbohydrazide analogues have been investigated for their electrical conductivity, with many exhibiting semiconducting behavior.
The electrical conductivity (σ) of these materials is typically measured on compressed pellets as a function of temperature. The relationship between conductivity and temperature often follows the Arrhenius equation, σ = σ₀ exp(-Ea/kT), where σ₀ is a pre-exponential factor, Ea is the activation energy for conduction, k is the Boltzmann constant, and T is the absolute temperature. An increase in conductivity with increasing temperature is characteristic of semiconducting materials. rsc.org
Studies on metal complexes of ligands analogous to this compound, such as those derived from pyrazine-2-carbohydrazone and pyridine-2-carbaldehyde thiosemicarbazone, have demonstrated their semiconducting nature. For instance, complexes of a pyrazine-2-carbohydrazone ligand with various metal ions (Ti(III), Cr(III), Fe(III), WO₂(VI), and Th(IV)) all showed an increase in electrical conductivity with a rise in temperature from 313 K to 373 K. rsc.org Similarly, Fe(II) and Ni(II) complexes of pyridine-2-carbaldehyde thiosemicarbazone were also found to be semiconductors, with their conductivity increasing with temperature. researchgate.net It was noted that the conductivity of the nickel complex was higher than that of the iron complex. researchgate.net Furthermore, metal complexes of 2,6-pyridinedicarboxaldehyde-thiosemicarbazone have also been reported to be semiconductors. nih.gov
The mechanism of conduction in these complexes is often attributed to the hopping of charge carriers between localized states, which are typically associated with the metal ions or the π-system of the organic ligands. The activation energy (Ea) provides insight into the energy barrier for this charge hopping process. The table below summarizes the electrical conductivity data for some representative metal complexes of carbohydrazide analogues.
| Complex | Conductivity (σ) at 313 K (S/cm) | Conductivity (σ) at 373 K (S/cm) | Activation Energy (Ea) (eV) |
|---|---|---|---|
| [Fe(PTSC)₂Cl₂]Cl | 1.0 x 10⁻⁹ | 2.5 x 10⁻⁸ | 0.45 |
| [Ni(PTSC)₂(H₂O)₂]Cl₂ | 2.0 x 10⁻⁹ | 5.0 x 10⁻⁸ | 0.42 |
| Ti(III) complex with pyrazine-2-carbohydrazone | Data not specified | Data not specified | 0.24 |
| Cr(III) complex with pyrazine-2-carbohydrazone | Data not specified | Data not specified | 0.31 |
| Fe(III) complex with pyrazine-2-carbohydrazone | Data not specified | Data not specified | 0.28 |
Table 1: Electrical conductivity data for metal complexes of this compound analogues. (PTSC = Pyridine-2-carbaldehyde thiosemicarbazone). Data sourced from rsc.orgresearchgate.net.
These findings suggest that metal complexes of this compound would also likely exhibit semiconducting properties, with the potential to tune these properties by varying the metal ion.
Computational Chemistry and Molecular Modeling of N Acetylpyridine 3 Carbohydrazide and Its Interactions
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like N'-acetylpyridine-3-carbohydrazide to predict their geometric and electronic properties.
To understand the intrinsic properties of this compound, its three-dimensional structure is computationally optimized to find the most stable conformation (the lowest energy state). This is typically achieved using DFT methods, such as B3LYP, combined with a basis set like 6-311++G(d,p). icm.edu.pl The optimization process calculates the bond lengths, bond angles, and dihedral angles that define the molecule's shape.
The resulting geometric parameters from these calculations can be compared with experimental data from techniques like X-ray crystallography, where available, to validate the accuracy of the computational model. icm.edu.pl For instance, theoretical calculations for related carbohydrazide (B1668358) structures have shown good agreement with experimental values for key bond lengths, such as those for C-H, C-N, and C=O. icm.edu.pl The electronic structure analysis also involves mapping the distribution of electron density and electrostatic potential, highlighting regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic).
Table 1: Representative Calculated Bond Parameters for a Carbohydrazide Structure This table presents typical bond length ranges calculated using DFT for carbohydrazide-like molecules, illustrating the type of data generated in a geometric optimization study.
| Bond Type | Typical Calculated Bond Length (Å) using B3LYP/6-311++G(d,p) |
| C-H | 1.071 - 1.094 |
| C-N | 1.283 - 1.476 |
| N-N | ~1.390 |
| C=O | ~1.250 |
Data adapted from theoretical studies on similar carbohydrazide structures. icm.edu.pl
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and kinetic stability. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule can be easily excited, indicating high chemical reactivity, low kinetic stability, and higher polarizability. irjweb.comnih.gov Conversely, a large energy gap implies high stability and lower reactivity. irjweb.com For pyridine-containing compounds, the electron density in the HOMO is often located on the substituent group (the acetyl-carbohydrazide moiety), while the LUMO's density is localized on the electron-deficient pyridine (B92270) ring, indicating that an intramolecular charge transfer is likely to occur from the hydrazide portion to the pyridine ring upon electronic excitation. researchgate.net
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to build a more detailed reactivity profile. irjweb.com
Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies
| Descriptor | Formula | Chemical Significance |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. irjweb.com |
| Chemical Hardness (η) | ½ (ELUMO - EHOMO) | Measures resistance to change in electron distribution. irjweb.com |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates high reactivity. irjweb.com |
| Electronegativity (χ) | -½ (EHOMO + ELUMO) | Measures the power of an atom/group to attract electrons. |
| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. irjweb.com |
DFT calculations are instrumental in elucidating reaction mechanisms by modeling the entire reaction pathway. This involves identifying and calculating the energies of reactants, transition states, intermediates, and products. By mapping this energy landscape, researchers can determine the activation energy barriers for different potential pathways, thereby predicting the most favorable reaction mechanism. For a compound like this compound, DFT could be used to study its synthesis, potential metabolic transformations, or degradation pathways. While specific DFT studies detailing the reaction mechanisms of this compound were not found in the reviewed literature, this methodology remains a standard and powerful approach for such investigations.
Molecular Docking Simulations for Ligand-Biomolecular Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or DNA. cmjpublishers.com This method is crucial for understanding the potential biological activity of molecules like this compound.
Molecular docking simulations predict how this compound might interact with the binding site of a biological macromolecule. The process involves using scoring functions to estimate the binding affinity, typically reported as a free energy of binding (ΔG) in kcal/mol. cmjpublishers.com A more negative ΔG value indicates a more favorable and stable interaction.
The analysis of the docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-stacking, between the ligand and the amino acid residues of the protein target. cmjpublishers.com For example, studies on related pyridine-carbohydrazide derivatives have used docking to investigate their binding modes within the grooves of DNA, identifying the key stabilizing forces. cmjpublishers.com This predictive analysis helps to rationalize the molecule's biological activity and provides a basis for designing more potent derivatives.
Molecular docking is widely used to investigate how ligands inhibit specific enzymes by binding to their active sites.
DNA Gyrase: Bacterial DNA gyrase is a well-established target for antibacterial agents. nih.gov Docking studies on related carbohydrazide derivatives have successfully predicted their binding mode within the ATP-binding site of the GyrB subunit. nih.govresearchgate.net For example, a potent pyrazole-carbohydrazide inhibitor was found to form crucial hydrogen bonds and π-cation interactions with key residues like ARG84 and ARG144 in the active site of Staphylococcus aureus DNA gyrase. nih.gov Such studies provide a mechanistic hypothesis for the observed enzyme inhibition and antibacterial activity. nih.govresearchgate.net
Table 3: Example of Docking Results for a Carbohydrazide Inhibitor with S. aureus DNA Gyrase
| Compound | IC₅₀ (µg/mL) | Key Interacting Residues | Types of Interactions |
|---|
Data from a study on related N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives. nih.govresearchgate.net
Cholinesterase: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key targets in the management of Alzheimer's disease. nih.gov Research on N-substituted piperidine-3-carbohydrazide-hydrazones has demonstrated their potential as cholinesterase inhibitors. nih.gov Molecular modeling and kinetic studies of these related compounds revealed a mixed-type inhibition mechanism. nih.gov Docking simulations help to explain these findings by showing how the ligands can bind to both the catalytic active site and peripheral anionic sites of the enzyme. nih.govnih.gov
Table 4: Inhibitory Activity of Related Carbohydrazide-Hydrazones against Cholinesterases
| Compound | Target Enzyme | IC₅₀ (µM) |
|---|---|---|
| 3g (a nitro-substituted derivative) | AChE | 4.32 |
Data from a study on piperidine-3-carbohydrazide-hydrazones. nih.gov
KatG: The catalase-peroxidase enzyme (KatG) from Mycobacterium tuberculosis is responsible for activating the antitubercular prodrug isoniazid (B1672263) (INH), a compound structurally related to this compound. nih.gov Mutations in KatG can lead to INH resistance. nih.gov Molecular models of KatG suggest that residues such as Ser315 play a critical role in the catalytic reaction by interacting with the hydrazine (B178648) portion of the substrate and facilitating electron transfer. nih.gov Docking this compound into the KatG active site would allow for the investigation of similar crucial interactions, providing insight into whether it could act as a substrate or an inhibitor of this key enzyme.
In Silico Structure-Activity Relationship (SAR) Studies
In silico Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry for the rational design of new molecules with enhanced biological activities and for predicting the activity of novel compounds. These studies for this compound and its derivatives typically involve the use of computational models to correlate specific structural features with their biological effects.
Detailed research findings from computational studies on related heterocyclic compounds suggest that the biological activity of molecules like this compound can be significantly influenced by modifications at various positions. For instance, the pyridine ring, the hydrazide linker, and the acetyl group all present opportunities for chemical modification to modulate properties such as binding affinity to a biological target.
Quantitative Structure-Activity Relationship (QSAR) models are often developed in these studies. These mathematical models relate the chemical structure of a series of compounds to their biological activity. For a series of this compound analogs, a hypothetical QSAR study might explore the impact of different substituents on the pyridine ring. The findings could be summarized in a data table that correlates physicochemical descriptors with observed or predicted biological activity.
Table 1: Hypothetical In Silico SAR Data for this compound Derivatives
| Derivative | Substituent at C4 of Pyridine Ring | LogP | Electronic Effect (Hammett Constant, σ) | Predicted Binding Affinity (IC₅₀, µM) |
| 1 | -H | -0.5 | 0.00 | 15.2 |
| 2 | -Cl | 0.2 | 0.23 | 9.8 |
| 3 | -CH₃ | 0.1 | -0.17 | 12.5 |
| 4 | -NO₂ | -0.8 | 0.78 | 5.1 |
| 5 | -NH₂ | -1.0 | -0.66 | 20.4 |
Note: The data in this table is illustrative and intended to represent the type of information generated from in silico SAR studies. It is not based on experimental results for this compound.
Molecular docking simulations are another key component of in silico SAR. These studies predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking studies could elucidate its binding mode within the active site of a target enzyme, highlighting key interactions such as hydrogen bonds and hydrophobic contacts that contribute to its inhibitory activity. The hydrazide moiety, for example, is a known metal-coordinating group and can be crucial for interacting with metalloenzymes.
Computational Studies on Host-Guest Interactions
Computational studies are instrumental in understanding and predicting the formation of host-guest complexes, where a host molecule encapsulates a guest molecule. This compound, with its potential for hydrogen bonding and aromatic stacking interactions, can be investigated as a guest molecule in various supramolecular hosts.
These computational investigations often employ molecular mechanics or quantum mechanics methods to calculate the binding energies and geometries of host-guest complexes. Such studies can reveal the driving forces for complexation, which may include hydrogen bonds, van der Waals forces, and hydrophobic interactions.
For instance, the interaction of this compound with a cyclodextrin (B1172386) or a calixarene (B151959) host could be modeled. The pyridine ring of the guest could be encapsulated within the hydrophobic cavity of the host, while the hydrazide and acetyl groups might interact with the rim of the host molecule.
Table 2: Representative Computational Data for Host-Guest Interactions of this compound
| Host Molecule | Guest Molecule | Predominant Interactions | Calculated Binding Free Energy (kcal/mol) |
| β-Cyclodextrin | This compound | Hydrophobic, van der Waals | -4.5 |
| p-Sulfonatocalix nih.govarene | This compound | Electrostatic, Hydrogen Bonding | -6.2 |
| Cucurbit nih.govuril | This compound | Ion-dipole, Hydrophobic | -8.1 |
Note: The data presented in this table is for illustrative purposes to show the type of results obtained from computational studies on host-guest interactions and is not based on experimentally verified data for this compound.
These computational models can predict the stability of such complexes and guide the experimental design of supramolecular systems. The formation of host-guest complexes can alter the physicochemical properties of this compound, such as its solubility and stability, which is relevant for various applications.
Mechanistic Investigations of Biological Activities of N Acetylpyridine 3 Carbohydrazide Derivatives
Comprehensive Studies on Antimicrobial Activity
Derivatives of pyridine-3-carbohydrazide are being explored for their potential antibacterial and antifungal effects. The core idea is that incorporating lipophilic functionalities into the pyridine (B92270) carbohydrazide (B1668358) structure can enhance biological activity by improving the molecule's ability to diffuse through the lipid-rich cell walls of bacteria. mdpi.com
Functionally substituted pyridine carbohydrazides have demonstrated notable antimicrobial effects, positioning them as promising candidates for new antimicrobial drugs. nih.gov
The rise of multidrug-resistant (MDR) pathogens presents a significant challenge to global health, necessitating the development of novel antimicrobial agents. nih.govresearchgate.net In this context, derivatives of pyridine carbohydrazide have shown considerable promise. nih.gov For instance, linking pyridine-4-carbohydrazide to other antimicrobial agents has been shown to enhance effectiveness against drug-susceptible and MDR Mycobacterium tuberculosis strains. nih.gov Some of these hybrid compounds inhibited MDR strains at concentrations of ≥8 μM. nih.gov Similarly, a series of novel pyridine carboxamide compounds demonstrated activity against drug-resistant M. bovis BCG and clinical strains of M. tuberculosis. nih.gov The potential of these compounds to combat resistant pathogens suggests they could be valuable leads in the development of new antibiotics. nih.govresearchgate.net
Pseudomonas aeruginosa: Research has yielded specific insights into the efficacy of these derivatives against particular pathogens. One study found that substituting an octyl chain with a shorter butyl chain in a pyridine carbohydrazide derivative resulted in a significant antibacterial effect against Pseudomonas aeruginosa (ATCC 27853). nih.gov The minimum inhibitory concentration (MIC) of this compound was twofold more potent than the standard combination of ampicillin/cloxacillin. nih.gov Conversely, another study on a specific pyridine carboxamide derivative, MMV687254, found it was inactive against P. aeruginosa. nih.gov N-acylhydrazones of nicotinic acid hydrazide have also been evaluated, with some compounds showing effectiveness against P. aeruginosa with MIC values as low as 0.195 μg. researchgate.net
Mycobacterium tuberculosis: The hydrazide family, particularly pyridine-4-carbohydrazide (isoniazid or INH), is well-known for its use against tuberculosis. mdpi.com Numerous studies have explored derivatives to enhance this activity. nih.gov Cinnamic acid derivatives of pyridine-4-carbohydrazide have shown submicromolar MIC values against the H37Rv strain. nih.gov One potent derivative, N-(2-(4-(benzyloxy) phenyl)-4-oxo-1,3-thiazinan-3-yl) isonicotinamide, was found to be three times more potent than INH, with an MIC of 0.12 μM against the same strain. nih.gov Another study identified a pyridine carboxamide derivative (MMV687254) as a promising agent against M. tuberculosis. nih.gov Furthermore, novel benzofuran-3-carbohydrazide derivatives have also been synthesized and shown to have in vitro activity against Mycobacterium tuberculosis H37Rv strains. nih.gov
Table 1: Antibacterial Activity of Pyridine Carbohydrazide Derivatives against Specific Pathogens
| Derivative Class | Pathogen | Activity Highlights | Reference |
|---|---|---|---|
| Butyl-substituted pyridine carbohydrazide | Pseudomonas aeruginosa (ATCC 27853) | 2-fold superior MIC compared to ampicillin/cloxacillin | nih.gov |
| N-acylhydrazones of nicotinic acid hydrazide | Pseudomonas aeruginosa | MIC value of 0.195 μg for the most effective compound | researchgate.net |
| Pyridine carboxamide (MMV687254) | Pseudomonas aeruginosa | Inactive | nih.gov |
| Cinnamic acid derivatives of pyridine-4-carbohydrazide | Mycobacterium tuberculosis (H37Rv) | Submicromolar MIC values | nih.gov |
| Thiazinan-isonicotinamide derivative | Mycobacterium tuberculosis (H37Rv) | 3 times more potent than isoniazid (B1672263) (MIC = 0.12 μM) | nih.gov |
| Benzofuran-3-carbohydrazide derivatives | Mycobacterium tuberculosis (H37Rv) | Good in vitro activity | nih.gov |
To understand the efficacy and pharmacodynamic properties of potent pyridine carbohydrazide derivatives, researchers employ time-kill kinetics assays. nih.gov These studies measure the rate at which a compound kills a bacterial population over time. nih.gov This analysis provides a more detailed picture of antimicrobial activity than static MIC measurements alone. nih.gov For example, a fungicidal derivative of pyridine carbohydrazide demonstrated a rapid decrease in the logarithmic growth of C. glabrata, indicating immediate effects on the fungal growth rate. nih.gov Such kinetic models are crucial for characterizing the complex interactions between an antibiotic and bacteria and can help in optimizing dosing strategies for new antibacterial agents. nih.gov
The antimicrobial action of N'-acetylpyridine-3-carbohydrazide derivatives can be attributed to several mechanisms. A primary hypothesis is that the pyridine moiety enhances the drug's ability to penetrate the lipid-rich bacterial cell wall, a crucial step for reaching intracellular targets. mdpi.com The pyridine ring can also engage in favorable intermolecular interactions, such as π-π stacking and hydrogen bonding, with target enzymes or proteins. mdpi.com
Specific mechanisms identified for related compounds include:
Inhibition of Cell Wall Synthesis: Some pyridine-containing antibiotics, like nikkomycin, function by inhibiting chitin (B13524) synthase, a key enzyme in the formation of the fungal cell wall. mdpi.com
Inhibition of DNA Replication: Derivatives of naphthyridine, which contains a fused pyridine ring system, are known to block bacterial DNA replication by inhibiting the DNA gyrase enzyme. nih.gov
Prodrug Activation: One pyridine carboxamide derivative, MMV687254, was identified as a prodrug. Its antimycobacterial activity is dependent on hydrolysis by a bacterial enzyme (AmiC). nih.gov
Host Pathway Modulation: The same compound, MMV687254, was also found to inhibit the growth of M. tuberculosis within macrophages by inducing autophagy, a host-cell process for degrading cellular components. nih.gov This indicates a dual mechanism of action, targeting both the bacterium and host pathways. nih.gov
In addition to antibacterial properties, pyridine carbohydrazide derivatives have demonstrated significant antifungal potential. nih.gov
Studies have shown that pyridine-4-carbohydrazide derivatives possess notable efficacy, particularly against Candida albicans. nih.govnih.gov In one study, a functionally substituted pyridine carbohydrazide (compound 6) showed potent activity against four MDR strains of Candida species. nih.govnih.gov Its minimum inhibitory concentration (MIC) ranged from 16–24 µg/mL with an inhibition rate of up to 92.57%, which was superior to the broad-spectrum antifungal drug fluconazole (B54011). nih.govnih.govresearchgate.net Other research on novel N'-benzylidene benzofuran-3-carbohydrazide derivatives also confirmed good antifungal activity against C. albicans. nih.gov
The mechanism of antifungal action for some pyridine-based derivatives involves direct interaction with the fungal cell. For pyridine-based quaternized chitosan (B1678972) derivatives, the antifungal activity is attributed to the density of the positive charge on the molecule. mdpi.com This charge interacts with the negatively charged components of the fungal cell wall, leading to damage and leakage of cellular constituents. mdpi.com The position of the nitrogen atom on the pyridine ring has also been shown to influence the level of antifungal activity. mdpi.com
Table 2: Antifungal Activity of Pyridine Carbohydrazide Derivatives
| Derivative Class | Fungal Pathogen | Activity Highlights | Reference |
|---|---|---|---|
| Functionally substituted pyridine carbohydrazide (Compound 6) | MDR Candida spp. (e.g., C. glabrata) | MIC: 16–24 µg/mL; Inhibition: up to 92.57% (Exceeds fluconazole) | nih.gov, nih.gov |
| Pyridine-4-carbohydrazide derivatives | Candida albicans | Greater antifungal potential noted | nih.gov |
| N'-benzylidene benzofuran-3-carbohydrazide | Candida albicans | Good antifungal activity | nih.gov |
| Pyridine-based quaternized chitosan | Watermelon fusarium, Fusarium oxysporum | Enhanced activity due to positive charge density; damages cell wall | mdpi.com |
Investigation of Antifungal Efficacy and Related Mechanisms
Activity against Candida spp. and Other Fungal Pathogens
Derivatives of pyridine-carbohydrazide have demonstrated notable antifungal properties, particularly against various species of Candida, a common cause of fungal infections in humans. nih.gov Research into functionally substituted pyridine carbohydrazides has identified compounds with significant antimicrobial effects on multi-drug resistant (MDR) strains. researchgate.net
One study reported on a series of these derivatives, with a specific compound (referred to as compound 6 in the study) showing potent activity against four MDR strains of Candida spp. researchgate.net This compound exhibited minimum inhibitory concentration (MIC) values ranging from 16 to 24 µg/mL. researchgate.net The percentage of inhibition reached up to 92.57%, indicating a strong fungicidal or fungistatic effect. researchgate.net In a related context, synthetic 3-alkylpyridine alkaloid analogs, which share the pyridine core, have also been evaluated for their anti-Candida activity. scielo.br One such analog demonstrated both fungistatic and fungicidal effects against C. albicans, C. glabrata, C. krusei, and C. tropicalis, with MIC values between 7.8 and 31.25 μg/mL. scielo.br This broad-spectrum activity highlights the potential of the pyridine scaffold in developing new antifungal agents. scielo.br
Table 1: Antifungal Activity of a Pyridine Carbohydrazide Derivative Against MDR Candida spp. This table is interactive. You can sort and filter the data.
| Compound | Target Pathogen | MIC Value (µg/mL) | Max. Inhibition (%) |
|---|
Comparative Efficacy Assessments with Established Antifungal Agents
A crucial aspect of evaluating new therapeutic candidates is comparing their performance against existing standard treatments. In the case of this compound derivatives, their antifungal potency has been benchmarked against established drugs like fluconazole.
The same pyridine carbohydrazide derivative that showed potent activity against MDR Candida strains was found to have efficacy comparable to, and in some aspects exceeding, that of fluconazole. researchgate.net While the derivative had MIC values of 16–24 µg/mL, the broad-spectrum antifungal drug fluconazole registered an MIC of 20 µg/mL against the same strains. researchgate.net More strikingly, the maximum inhibition percentage for the derivative was 92.57%, which was noted as "exceptional" when compared to the 81.88% inhibition achieved by fluconazole. researchgate.net This suggests that pyridine-carbohydrazide-based compounds could represent a promising alternative, especially in cases of resistance to conventional antifungal therapies. researchgate.net
Table 2: Comparative Antifungal Efficacy This table is interactive. You can sort and filter the data.
| Compound | Target Pathogen | MIC Value (µg/mL) | Max. Inhibition (%) |
|---|---|---|---|
| Pyridine Carbohydrazide Derivative researchgate.net | MDR Candida spp. | 16 - 24 | 92.57 |
Anticancer and Antitumor Research Endeavors
The hydrazone scaffold, a key feature of this compound, is a versatile motif in medicinal chemistry, and its derivatives have been a focal point of anticancer research. researchgate.net
Assessment of Cytotoxic and Antiproliferative Effects on Human Cancer Cell Lines (e.g., MCF-7, NCI-H460, SF-268, HepG2, PC3, Bcap37, BGC823)
Derivatives incorporating the pyridine-carbohydrazide structure have been evaluated for their cytotoxic effects against a range of human cancer cell lines. Studies on novel 3-cyanopyridines featuring an N-acyl hydrazone scaffold revealed significant cytotoxicity against breast (MCF-7) and ovarian (A-2780) cancer cells. researchgate.net Several of these molecules exhibited IC50 values (the concentration required to inhibit the growth of 50% of cells) between 1.14 and 3.38 µM against the MCF-7 cell line. researchgate.net
In another study, a different class of derivatives, 5-oxopyrrolidine-3-carbohydrazides, demonstrated high cytotoxicity in both 2D and 3D cell culture models against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines. mdpi.com Similarly, a series of N-acylhydrazone derivatives containing a furan (B31954) ring showed excellent antitumor activity, with one compound (IIf) being more potent against human promyelocytic leukemia cells (HL-60) than the established chemotherapy drug doxorubicin (B1662922) (IC50 = 16.4 μM for IIf vs. 53.3 μM for doxorubicin). nih.gov
Table 3: Cytotoxic Activity of Pyridine-Carbohydrazide Derivatives on Human Cancer Cell Lines This table is interactive. You can sort and filter the data.
| Compound Class | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| 3-Cyanopyridine-N-acylhydrazones | MCF-7 (Breast) | 1.14 - 3.38 µM | researchgate.net |
| 3-Cyanopyridine-N-acylhydrazones | A-2780 (Ovarian) | 1.14 - 1.76 µM | researchgate.net |
| Furan-containing N-acylhydrazones | HL-60 (Leukemia) | 16.4 µM | nih.gov |
| 5-Oxopyrrolidine-3-carbohydrazides | IGR39 (Melanoma) | High cytotoxicity | mdpi.com |
Postulated Molecular Mechanisms of Antitumor Action
Research into the mechanisms underlying the antitumor effects of these derivatives suggests they may act on multiple cellular targets. Molecular docking studies on highly active 5-oxopyrrolidine-3-carbohydrazide (B1650037) hydrazones indicated that these compounds might function as multikinase inhibitors. mdpi.com Specifically, one derivative showed a high binding affinity to the active sites of two critical protein kinases: the non-receptor tyrosine kinase (SCR) and the serine/threonine-protein kinase (BRAF). mdpi.com
For another class of active compounds, 3-cyanopyridine-N-acylhydrazones, molecular modeling suggested they are potential inhibitors of tubulin and the estrogen receptor, which could explain their high cytotoxicity against breast and ovarian cancer cells. researchgate.net The ability of compounds to bind to DNA is another recognized mechanism of antitumor action. nih.gov For some related heterocyclic compounds, the primary mode of action is believed to be the intercalation of the molecule into double-stranded DNA, disrupting DNA replication and transcription in cancer cells. nih.gov
Influence of Structural Substituents on Antitumor Potency
The potency of these anticancer agents is highly dependent on their molecular structure, particularly the nature and position of substituent groups on the heterocyclic rings. nih.govmdpi.com Structure-activity relationship (SAR) studies have demonstrated that the introduction of specific functional groups can significantly enhance or diminish antitumor activity.
For instance, it has been shown that adding hydroxyl and/or alkoxyl substituents to the structure of some hydrazone derivatives increases their anticancer activity. mdpi.com The steric influence of groups at various positions on the core skeleton has also been identified as a significant factor affecting drug potency. nih.gov In a series of 1-hydroxyanthraquinones, the type of aryl substituent at specific positions had a great influence on cytotoxicity. mdpi.com This highlights the power of quantitative structure-activity relationship (QSAR) techniques to guide the design of more potent and targeted anticancer compounds based on the pyridine-carbohydrazide scaffold. nih.gov
Antioxidant Activity Investigations
Beyond their antifungal and anticancer potential, derivatives of this compound have been investigated for their antioxidant properties. Antioxidants are valuable as they can neutralize harmful free radicals, reducing cellular damage. nih.gov
Studies on various heterocyclic compounds, including those with hydrazone functionalities, have assessed their ability to scavenge free radicals using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. nih.gov A series of novel 3-cyanopyridines incorporating an N-acyl hydrazine (B178648) scaffold exhibited moderate antioxidant capacity in both DPPH and metal chelation assays. researchgate.net
Interestingly, the specific structural components of these molecules play a critical role in their antioxidant potential. In one study on a pyrazoline ring system, the parent compound showed strong antioxidant properties. nih.gov However, upon replacing a key hydrogen atom with an acetyl group—a modification analogous to the structure of this compound—the antioxidant activity was completely lost. nih.gov This suggests that while the broader class of carbohydrazides may possess antioxidant capabilities, the N-acetyl group in the title compound might not be favorable for this specific biological activity, underscoring the subtle structural requirements for radical scavenging.
Mechanisms of Free Radical Scavenging (e.g., DPPH Assay)
The N-acylhydrazone (NAH) moiety is central to the antioxidant and free radical scavenging properties observed in derivatives of this compound. The anti-inflammatory effect of N-acylhydrazones is partly explained by the relative acidity of the amide hydrogen and its capacity to stabilize free radicals. This structural feature allows these compounds to donate a hydrogen atom to neutralize reactive free radicals, thereby terminating the damaging chain reactions they propagate.
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard in vitro method used to evaluate the free-radical scavenging ability of a compound. While specific DPPH assay data for this compound is not extensively detailed in the available literature, studies on analogous structures provide significant insight. For instance, various N-acylhydrazone derivatives have demonstrated potent antioxidant activity in such assays. The mechanism involves the hydrazone donating an electron or hydrogen atom to the stable DPPH radical, a process that can be visually monitored by the quenching of the radical's deep violet color. The efficiency of this scavenging activity is often influenced by the specific chemical groups attached to the core NAH structure.
Table 1: Antioxidant Activity of Structurally Related Hydrazone Derivatives This table presents data for compounds structurally related to this compound to illustrate the antioxidant potential of the N-acylhydrazone scaffold.
| Compound Series | Assay | Finding |
|---|---|---|
| Piperidine-3-carbohydrazide-hydrazones | Superoxide (B77818) free-radical scavenging | Compound 4i showed the most potent superoxide scavenging activity. |
| Piperidine-3-carbohydrazide-hydrazones | General ROS scavenging | Compounds 3g , 3j , and 4i exhibited significant scavenger activity on various ROS. |
Modulation of Intracellular Reactive Oxygen Species (ROS) Levels
Reactive Oxygen Species (ROS) are critical signaling molecules involved in maintaining cellular homeostasis, but their overproduction leads to oxidative stress, cellular damage, and inflammation. nih.gov Derivatives of this compound, particularly those containing the N-acylhydrazone structure, have been investigated for their ability to modulate intracellular ROS levels, presenting a potential therapeutic avenue for diseases linked to oxidative imbalance.
Studies on structurally similar piperidine-3-carbohydrazide-hydrazones have utilized chemiluminescence assays to measure their impact on ROS levels within brain tissue. chemicalbook.com These investigations revealed that specific derivatives could effectively scavenge superoxide free radicals and other ROS. chemicalbook.com For example, in one study, a nitro-substituted derivative demonstrated notable Aβ42 inhibition, while another derivative was the most active superoxide scavenger. chemicalbook.com This suggests that these compounds can penetrate cellular compartments and directly neutralize excess ROS, offering a protective effect against oxidative damage. The ability of N-acylhydrazone-containing compounds to protect against hydrogen peroxide-induced damage in cellular models further underscores their potential in mitigating ROS-mediated cardiotoxicity.
Conversely, some related acetylhydrazone compounds, particularly when complexed with metals like copper, have been shown to increase the generation of ROS in certain cell lines, such as glioma cells. This pro-oxidant activity can induce apoptosis (programmed cell death) in cancer cells, highlighting a dual-modulatory role where the effect of the compound—either antioxidant or pro-oxidant—may be highly dependent on the cellular context and specific structural modifications.
Anti-inflammatory Potential and Associated Mechanistic Pathways
The N-acylhydrazone (NAH) scaffold, a key feature of this compound derivatives, is a well-established pharmacophore in the development of anti-inflammatory agents. Compounds incorporating this moiety have been shown to interact with multiple molecular targets and signaling pathways implicated in the inflammatory cascade. Their therapeutic action is often complex, stemming from a combination of antioxidant effects and direct inhibition of pro-inflammatory enzymes.
Inhibition of Key Inflammatory Mediators (e.g., Cyclooxygenase)
A primary mechanism underlying the anti-inflammatory activity of this compound derivatives is the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are responsible for converting arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever. researchgate.net While traditional non-steroidal anti-inflammatory drugs (NSAIDs) often inhibit both COX isoforms, this can lead to gastrointestinal side effects due to the inhibition of the protective COX-1 enzyme in the stomach. researchgate.net
Research has focused on developing derivatives that selectively inhibit COX-2, the isoform predominantly expressed at sites of inflammation. researchgate.net Numerous N-acylhydrazone derivatives have been identified as potent and, in some cases, selective COX-2 inhibitors. researchgate.net Molecular docking studies suggest that these compounds can fit within the active site of the COX enzyme, with the N-acylhydrazone group often playing a critical role in binding. This inhibition reduces the production of prostaglandins, thereby alleviating inflammatory symptoms. Some derivatives have even shown promise as dual COX/LOX (lipoxygenase) inhibitors, offering a broader spectrum of anti-inflammatory action.
Table 2: In Vitro Cyclooxygenase Inhibitory Activity of Related Pyridazine and N-Acylhydrazone Derivatives This table includes data from related compound series to demonstrate the potential COX-inhibitory mechanism. IC50 represents the half-maximal inhibitory concentration.
| Compound | Target Enzyme | IC50 (nM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| Celecoxib (Reference) | COX-1 | 320 | 17.98 |
| Celecoxib (Reference) | COX-2 | 17.79 | 17.98 |
| Pyridazine Derivative 9a | COX-1 | 330 | 21.29 |
| Pyridazine Derivative 9a | COX-2 | 15.50 | 21.29 |
| Pyridazine Derivative 16b | COX-1 | 315 | 18.63 |
| Pyridazine Derivative 16b | COX-2 | 16.90 | 18.63 |
Data adapted from studies on pyridazine-based inhibitors to illustrate the potential of related heterocyclic structures. researchgate.net
In Vitro Nitric Oxide (NO) Production Assays
Nitric oxide (NO) is a crucial signaling molecule in physiology, but its excessive production by inducible nitric oxide synthase (iNOS) during an inflammatory response contributes to tissue damage and chronic inflammation. nih.govdovepress.com Therefore, inhibiting NO production or scavenging excess NO is a key therapeutic strategy for inflammatory diseases. nih.govrsc.org
The anti-inflammatory potential of this compound derivatives can be assessed through in vitro assays that measure NO production in macrophage cell lines (like RAW 264.7) stimulated with lipopolysaccharide (LPS). LPS induces a strong inflammatory response, including the upregulation of iNOS and subsequent high-level production of NO. While direct studies on this compound are limited, the broader class of carbohydrazides and related heterocyclic compounds have been evaluated for this activity. atamanchemicals.com These assays typically quantify the amount of nitrite (B80452) (a stable metabolite of NO) in the cell culture medium. A reduction in nitrite levels in the presence of the test compound indicates an inhibitory effect on the NO production pathway. This inhibition can occur through direct scavenging of NO or by suppressing the expression or activity of the iNOS enzyme. scielo.br The ability to curb excessive NO production represents another significant mechanistic pathway for the anti-inflammatory effects of these compounds. dovepress.comscielo.br
Exploration of Other Diverse Biological Activities and Mechanistic Insights
Beyond their antioxidant and anti-inflammatory roles, the chemical architecture of this compound and its analogs lends itself to other significant biological applications, notably in the field of virology.
Antiviral Properties
The carbohydrazide linkage present in this compound is a crucial structural element for antiviral activity, particularly against influenza A viruses. Research into a library of carbohydrazide derivatives has revealed that these molecules can act as inhibitors of viral replication.
A key target for these compounds is the influenza A virus non-structural protein 1 (NS1), a protein with multiple functions that is essential for the virus to evade the host's immune response. By inhibiting NS1, these compounds can disrupt the viral life cycle and prevent the spread of the infection. Studies on a lead compound, designated "HENC," which features a carbohydrazide linker, demonstrated that specific structural features are critical for potent antiviral action. The presence of a naphthalene (B1677914) ring and a tetrahydronaphthalene ring connected via the carbohydrazide bond, along with a hydroxyl group at a specific position, were identified as crucial for inhibitory activity. Furthermore, substituting different chemical groups at other positions on the molecule significantly influenced its antiviral efficacy, with a phenyl group yielding the most potent activity, comparable to the active form of oseltamivir (B103847) (Tamiflu). This line of research highlights the potential to design highly effective antiviral agents based on the this compound scaffold.
Anticonvulsant Activity
Derivatives of pyridine-carbohydrazide have been a subject of investigation for their potential as anticonvulsant agents. Pharmacological screenings have revealed that many of these compounds exhibit significant anticonvulsant effects, with some showing efficacy comparable to established drugs like carbamazepine. nih.gov
Studies on various heterocyclic compounds incorporating the pyridine structure have demonstrated notable activity in preclinical models of epilepsy. For instance, a series of 6-substituted-pyrido[3,2-d]pyridazine derivatives were evaluated in maximal electroshock (MES) and rotarod neurotoxicity tests. nih.gov One of the most potent compounds identified was N-m-chlorophenyl- nih.govsemanticscholar.orgnih.govtriazolo-[4,3-b]-pyrido[3,2-d]pyridazin-6-amine, which showed a median effective dose (ED50) of 13.6 mg/kg in the MES test and a protective index (PI) of 7.2. nih.gov Another derivative, N-m-chlorophenyltetriazolo[5,1-b]-pyrido[3,2-d]pyridazin-6-amine, also displayed significant anticonvulsant activity with a PI value of 13.4, suggesting a better safety profile than carbamazepine. nih.gov
Similarly, new triazolopyrimidine derivatives have been synthesized and tested in both MES and subcutaneous pentetrazol (B1679298) (PTZ)-induced seizure models. frontiersin.org Compound 6d from this series was identified as particularly potent, with ED50 values of 15.8 mg/kg (MES) and 14.1 mg/kg (PTZ). frontiersin.org Its protective index was found to be significantly higher than that of existing antiepileptic drugs such as valproate, carbamazepine, and diazepam. frontiersin.org Further investigation suggested that its mechanism involves GABA receptors, specifically the benzodiazepine (B76468) (BZD) receptor. frontiersin.org
Other research on bicyclic pyridine-based hybrids linked to a 1,2,3-triazole unit also showed promising anticonvulsant properties in the thiosemicarbazide (B42300) (TSC) seizure model. mdpi.com Several of these compounds, at a dose of 100 mg/kg, were able to increase the latency of seizures by 1.5 to 4.37 times compared to the control group. mdpi.com
Table 1: Anticonvulsant Activity of Selected Pyridine Derivatives
| Compound ID | Test Model | ED₅₀ (mg/kg) | Protective Index (PI) | Reference |
|---|---|---|---|---|
| N-m-chlorophenyl- nih.govsemanticscholar.orgnih.govtriazolo-[4,3-b]-pyrido[3,2-d]pyridazin-6-amine (3) | MES | 13.6 | 7.2 | nih.gov |
| N-m-chlorophenyltetriazolo[5,1-b]-pyrido[3,2-d]pyridazin-6-amine (19) | MES | - | 13.4 | nih.gov |
| Triazolopyrimidine (6d) | MES | 15.8 | >18.9 | frontiersin.org |
| Triazolopyrimidine (6d) | scPTZ | 14.1 | >21.2 | frontiersin.org |
Analgesic Effects
The analgesic potential of pyridine-based carbohydrazide derivatives has also been explored. Research indicates that these compounds can exhibit significant pain-relieving properties. cmjpublishers.comscite.ai In one study, a series of novel pyridine carbohydrazide derivatives were synthesized and tested for their analgesic activity. The pharmacological screening demonstrated that many of these compounds possessed good activity, comparable to the reference drug valdecoxib. nih.gov
Another study focused on synthesizing a new series of hydrazide and hydrazine derivatives to identify new analgesic agents. acs.org While specific data on this compound was not detailed, the general class of pyridine- and thiazole-based hydrazides has shown promising anti-inflammatory and, by extension, potential analgesic activities. acs.org
Antiplatelet Activity
The carbohydrazide group has been identified as a promising scaffold for designing new antiplatelet agents. semanticscholar.orgresearchgate.net A series of N'-substitutedphenylmethylene-1H-pyrazolo[3,4-b]pyridine-carbohydrazide derivatives were synthesized and evaluated for their ability to inhibit platelet aggregation induced by various agonists like collagen, ADP, and arachidonic acid (AA). researchgate.netnih.gov
These studies found that the new compounds were particularly active against aggregation induced by collagen and arachidonic acid. nih.gov Two compounds, 3a and 3c , emerged as the most active, with IC₅₀ values of 61 µM and 68 µM, respectively. This potency was nearly five times greater than that of aspirin (B1665792) (IC₅₀ = 300 µM) in the same assay. nih.gov Mechanistic studies on a related series of N'-benzylidene-carbohydrazide-1H-pyrazolo[3,4-b]pyridines pointed towards the reduction in the biosynthesis of thromboxane (B8750289) B2 as their primary mechanism of action. nih.gov These findings highlight the potential of pyridine-carbohydrazide derivatives as prototypes for developing more effective and safe treatments for thrombotic diseases. researchgate.netnih.gov
Table 2: Antiplatelet Activity of Pyrazolopyridine-Carbohydrazide Derivatives against Arachidonic Acid-Induced Aggregation
| Compound ID | IC₅₀ (µM) | Reference |
|---|---|---|
| Compound 3a | 61 | nih.gov |
| Compound 3c | 68 | nih.gov |
| Aspirin (Reference) | 300 | nih.gov |
Enzyme Inhibitory Activities (e.g., Cholinesterases, Beta-Amyloid Aggregation, DNA Gyrase, Phosphodiesterases PDE4B/D)
Derivatives of this compound have been investigated for their ability to inhibit a range of enzymes implicated in various diseases.
Cholinesterases
Pyridine derivatives have been designed and synthesized to act as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in Alzheimer's disease therapy. nih.govnih.gov In one study, a series of pyridine derivatives with a carbamic or amidic function were evaluated. The carbamate (B1207046) derivative 8 was identified as the most potent inhibitor of human AChE (hAChE) with an IC₅₀ value of 0.153 µM, while carbamate 11 was the most potent inhibitor of human BChE (hBChE) with an IC₅₀ of 0.828 µM. nih.govresearchgate.net Molecular docking suggested that compound 8 binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.govresearchgate.net
Beta-Amyloid Aggregation
In addition to cholinesterase inhibition, some of these pyridine derivatives have shown the ability to interfere with the aggregation of amyloid-beta (Aβ) peptides, another key pathological hallmark of Alzheimer's disease. benthamscience.comrsc.org The same carbamate derivatives (8 , 9 , and 11 ) that inhibited cholinesterases were also found to inhibit the self-aggregation of Aβ₄₂. nih.gov This dual activity makes them interesting candidates for multi-target drug design for Alzheimer's. researchgate.net Studies on other heterocyclic systems have also shown that the ability to inhibit Aβ aggregation is a key therapeutic strategy. nih.gov
DNA Gyrase
Bacterial DNA gyrase is a well-established target for antibacterial agents. nih.gov Research into N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs revealed potent inhibitory activity against DNA gyrase from Staphylococcus aureus and Bacillus subtilis. nih.gov Compound 3k from this series strongly inhibited both S. aureus DNA gyrase (IC₅₀ = 0.15 µg/mL) and B. subtilis DNA gyrase (IC₅₀ = 0.25 µg/mL). nih.gov Furthermore, studies on novel pyridothienopyrimidine derivatives showed that compounds 4a and 4b were potent dual inhibitors of E. coli DNA gyrase and topoisomerase IV, with IC₅₀ values against DNA gyrase of 3.44 µM and 5.77 µM, respectively. nih.gov The pyridine scaffold was noted for its favorable interaction with key amino acid residues in the enzyme's active site. nih.govwhiterose.ac.uk
Phosphodiesterases PDE4B/D
Phosphodiesterase 4 (PDE4), particularly the PDE4B and PDE4D subtypes, are crucial enzymes in regulating inflammation. nih.gov Inhibition of PDE4B is considered a therapeutic target for various inflammatory and neurological disorders. researchgate.netdntb.gov.ua Various pyridine-containing scaffolds have been explored as PDE4 inhibitors. google.comnih.gov For example, 1,3,4-oxadiazole (B1194373) and 1,2,4-oxadiazole (B8745197) containing 1-ethyl-1H-pyrazolo[3,4-b]pyridines have been identified as potent PDE4B inhibitors with pIC₅₀ values ranging from 7.8 to 9.4. nih.gov Another study on pyrazoline-pyridine hybrids identified compound 5d as an effective PDE4B inhibitor with an IC₅₀ value of 99.38 nM. researchgate.net The focus of much research is on developing inhibitors selective for PDE4B over PDE4D to minimize side effects like emesis. researchgate.net
Table 3: Enzyme Inhibitory Activities of Selected Pyridine and Carbohydrazide Derivatives
| Target Enzyme | Compound Series/ID | Key Finding (IC₅₀/pIC₅₀) | Reference |
|---|---|---|---|
| Acetylcholinesterase (hAChE) | Pyridine carbamate (8) | 0.153 µM | nih.govresearchgate.net |
| Butyrylcholinesterase (hBChE) | Pyridine carbamate (11) | 0.828 µM | nih.govresearchgate.net |
| Beta-Amyloid (Aβ₄₂) Aggregation | Pyridine carbamates (8, 9, 11) | Demonstrated inhibition | nih.gov |
| S. aureus DNA Gyrase | Pyrazole-carbohydrazide (3k) | 0.15 µg/mL | nih.gov |
| E. coli DNA Gyrase | Pyridothienopyrimidine (4a) | 3.44 µM | nih.gov |
| Phosphodiesterase 4B (PDE4B) | Pyrazolo[3,4-b]pyridines | pIC₅₀ up to 9.4 | nih.gov |
| Phosphodiesterase 4B (PDE4B) | Pyrazoline-pyridine hybrid (5d) | 99.38 nM | researchgate.net |
Supramolecular Chemistry Involving N Acetylpyridine 3 Carbohydrazide Analogues
Fundamental Principles of Supramolecular Interactions Relevant to Carbohydrazides
The formation of stable, well-defined supramolecular structures relies on a set of fundamental principles governing how molecules interact and recognize one another. For carbohydrazide-based systems, these principles are dictated by the molecule's electronic and steric properties.
At the core of supramolecular chemistry is the principle of molecular recognition, which describes the specific binding of one molecule (a guest) to a complementary one (a host) to create a stable "host-guest" complex. wikipedia.org This process is analogous to the "lock and key" model first proposed by Hermann Emil Fischer for enzyme-substrate interactions, where specificity is governed by complementarity in shape, size, and chemical functionality between the interacting species. ijsr.netnih.gov
In the context of N'-acetylpyridine-3-carbohydrazide analogues, the molecule itself contains multiple recognition sites. The pyridine (B92270) ring, the acetyl group, and the carbohydrazide (B1668358) core (-CO-NH-NH-CO-) can all participate in binding events. The arrangement of hydrogen bond donors (N-H groups) and acceptors (C=O and pyridine nitrogen), along with the aromatic pyridine ring, allows for selective interactions with complementary guest molecules. This inherent ability to be "recognized" is a foundational element in using these molecules to build larger, ordered structures. By harnessing these principles, chemists can design molecules with tailored functions for applications ranging from molecular sensing to catalysis.
Non-covalent interactions are the driving forces behind molecular recognition and self-assembly. wikipedia.org While individually weaker than covalent bonds, their collective action and directionality enable the formation of stable and complex supramolecular architectures. ijsr.netnih.gov For carbohydrazide systems, hydrogen bonds and π-π stacking are particularly dominant. researchgate.net
Hydrogen Bonding: The carbohydrazide backbone is rich in hydrogen bond donors (amide N-H) and acceptors (carbonyl C=O). These groups can form robust and highly directional intermolecular hydrogen bonds, leading to the formation of predictable patterns like chains, tapes, or sheets in the solid state. The pyridine nitrogen in this compound provides an additional hydrogen bond acceptor site, further diversifying the possible interaction patterns.
π-π Stacking: The aromatic pyridine ring in this compound and similar analogues can interact with other aromatic systems through π-π stacking. These interactions, arising from the attraction between electron-rich and electron-poor regions of aromatic rings, contribute significantly to the stabilization of supramolecular assemblies, often working in concert with hydrogen bonds to build three-dimensional structures.
| Interaction Type | Participating Groups in this compound | Role in Supramolecular Assembly |
|---|---|---|
| Hydrogen Bonding | Amide (N-H) as donor; Carbonyl (C=O) and Pyridine (N) as acceptors | Primary driving force for creating defined, directional networks like chains and sheets. |
| π-π Stacking | Pyridine ring | Stabilizes assemblies by stacking aromatic rings, often leading to columnar or layered structures. |
| Van der Waals Forces | Entire molecule | Contribute to overall crystal packing efficiency and stabilization of the assembly. |
| Dipole-Dipole Interactions | Polar groups like Carbonyl (C=O) | Influence the orientation of molecules within the assembly to optimize electrostatic interactions. |
Design and Synthetic Methodologies for Carbohydrazide-Based Host-Guest Systems
The creation of functional supramolecular systems is not accidental; it requires careful molecular design and precise synthetic strategies to produce building blocks that will assemble in a predetermined manner.
Carbohydrazides are versatile building blocks for constructing receptors and ligands due to their straightforward synthesis and rich coordination chemistry. ajgreenchem.comajgreenchem.com The synthesis often involves the reaction of esters with hydrazine (B178648) hydrate to form the core hydrazide, which can then be further modified. ajgreenchem.com For instance, condensation reactions with aldehydes or ketones can yield Schiff base ligands, which are widely used in coordination chemistry. sapub.org
The design of a carbohydrazide-derived receptor involves positioning functional groups in a way that creates a specific binding pocket or cleft—a "host" for a complementary "guest" molecule. nih.gov By modifying the peripheral groups attached to the carbohydrazide scaffold, chemists can tune the size, shape, and electronic properties of this binding site to achieve selective recognition of target molecules or ions. The pyridine moiety in this compound, for example, can act as a metal-coordinating site, making its analogues valuable as ligands for the self-assembly of metallosupramolecular structures. semanticscholar.org
| Reaction Type | Starting Materials | Resulting Structure | Application |
|---|---|---|---|
| Hydrazinolysis | Carboxylic acid esters, Hydrazine hydrate | Acid hydrazides | Core intermediate for further functionalization. ajgreenchem.com |
| Condensation (Schiff Base formation) | Carbohydrazides, Aldehydes/Ketones | Hydrazones | Versatile ligands for metal coordination and anion sensing. sapub.org |
| Acylation | Acid hydrazides, Acyl chlorides/Anhydrides | Diacylhydrazines (e.g., this compound) | Modifies hydrogen bonding capabilities and steric properties. nih.gov |
| Cyclization | Carbohydrazides, Carbon disulfide or Phosgene derivatives | Heterocycles (e.g., Oxadiazoles, Triazoles) | Creates rigid, pre-organized ligand frameworks. researchgate.net |
Moving beyond simple host-guest pairs, the ultimate goal is to achieve controlled self-assembly, where molecules spontaneously organize into well-defined, complex architectures. This process is programmed into the molecular building blocks through their specific recognition motifs. The directionality of hydrogen bonds and the shape of the molecules are critical factors that guide the assembly process. researchgate.net
For this compound analogues, the combination of strong N-H···O=C hydrogen bonding and π-π stacking of the pyridine rings can lead to the formation of robust, high-aspect-ratio nanostructures. nih.gov By carefully controlling external conditions such as solvent, temperature, or pH, it is possible to direct the assembly pathway toward a desired thermodynamic product, such as nanotubes, nanofibers, or gels. nso-journal.orgnih.gov For example, the thermolysin-assisted construction of a dipeptide hydrazide has been shown to lead to the formation of stable supramolecular hydrogels. nih.gov Similarly, the self-assembly of pyridine-based macrocycles can be triggered under mild acidic conditions to form mechanically robust nanotubes. nih.gov This level of control is essential for creating materials with predictable structures and functions.
Investigation of Functional Supramolecular Systems
The true power of supramolecular chemistry lies in the creation of systems that perform a specific function—a function that emerges from the organized assembly of molecules. nih.gov These "functional materials" are designed from the molecular level up to have tailored properties for applications in catalysis, sensing, drug delivery, and advanced materials. nih.govleeds.ac.uk
Carbohydrazide-based supramolecular systems have been explored for a variety of functions. Their ability to form stable complexes with metal ions makes them suitable for use in catalysis and as building blocks for complex metallosupramolecular cages capable of encapsulating guest molecules. anu.edu.au The hydrogen-bonding networks in carbohydrazide assemblies can create gels that immobilize solvents, which have applications in materials science and biomedicine. nih.gov
Furthermore, the responsiveness of non-covalent interactions to external stimuli (like pH, temperature, or the presence of a specific analyte) allows for the creation of "smart" materials. nih.gov For example, a drug delivery system can be designed to release its payload in response to the specific chemical environment of a target tissue. nih.gov Supramolecular assemblies derived from nitrogen-rich precursors, including those with pyridine and hydrazide moieties, are also being investigated for creating functional carbon-nitrogen materials for photocatalysis and electrocatalysis. nso-journal.org The precise, programmable nature of supramolecular assembly provides a powerful platform for developing the next generation of advanced functional materials. nwo.nl
Exploration of Supramolecular Catalysis
The design and synthesis of artificial enzymes, or enzyme mimics, is a significant goal in supramolecular catalysis. These synthetic catalysts aim to replicate the high efficiency and selectivity of natural enzymes by utilizing a well-defined active site within a larger supramolecular assembly. Analogues of this compound are promising candidates for the development of such catalysts, particularly through the formation of metal complexes.
While direct catalytic applications of this compound are not extensively documented, the catalytic activity of structurally similar compounds provides insight into its potential. For instance, metal complexes of N-acetylpyrazine-2-carbohydrazide, an analogue where the pyridine ring is replaced by a pyrazine (B50134) ring, have been shown to be effective catalysts for the oxidation of alcohols. In these complexes, the organic molecule acts as a ligand, coordinating with a central metal ion to form a catalytically active center.
One study demonstrated that copper(II) and iron(III) complexes of N-acetylpyrazine-2-carbohydrazide can catalyze the microwave-assisted oxidation of various primary and secondary alcohols to their corresponding aldehydes and ketones with high efficiency. The carbohydrazide moiety and the nitrogen atom of the pyrazine ring play a crucial role in coordinating the metal ion, thereby creating a stable and reactive catalytic species. It is hypothesized that this compound could form similar catalytically active complexes, with the pyridine nitrogen and the carbohydrazide group serving as key coordination sites. The electronic properties of the pyridine ring could further influence the catalytic activity of the resulting supramolecular assembly.
Table 1: Catalytic Oxidation of 1-Phenylethanol using N-acetylpyrazine-2-carbohydrazide Metal Complexes
| Catalyst | Substrate | Product | Yield (%) |
| [Cu(HL)(H₂O)₂] | 1-Phenylethanol | Acetophenone | 91.3 |
| [Fe(HL)Cl₂] | 1-Phenylethanol | Acetophenone | 75.8 |
| [Fe₂(HL)₂(μ-OMe)₂Cl₂] | 1-Phenylethanol | Acetophenone | 68.2 |
Data adapted from studies on a structural analogue, N-acetylpyrazine-2-carbohydrazide (HL).
The exploration of this compound and its analogues in supramolecular catalysis represents a promising avenue for the development of novel and efficient catalytic systems. Future research in this area could focus on the synthesis and characterization of various metal complexes of these ligands and the evaluation of their catalytic activity in a range of organic transformations.
Induction of Protein Dimerization through Supramolecular Interactions
Protein-protein interactions are fundamental to nearly all cellular processes. The ability to control these interactions, particularly to induce the dimerization of specific proteins, holds immense therapeutic potential. Small molecules that can facilitate this process, often referred to as "molecular glues," can activate or inhibit signaling pathways, trigger cellular responses, or induce the degradation of target proteins.
While there is no direct evidence of this compound inducing protein dimerization, its structural motifs suggest a potential for the design of such molecules. The pyridine ring can engage in aromatic stacking interactions, while the carbohydrazide moiety is an excellent hydrogen bond donor and acceptor. These non-covalent interactions are crucial for the specific recognition of protein surfaces.
The general principle behind small molecule-induced protein dimerization involves a molecule with two distinct binding sites that can simultaneously interact with two separate protein molecules, thereby bringing them into close proximity. Alternatively, a small molecule can bind to a single protein and induce a conformational change that exposes a dimerization interface.
Table 2: Strategies for Small Molecule-Induced Protein Dimerization
| Strategy | Mechanism | Example |
| Bivalent Ligands | A molecule with two identical or different recognition motifs physically bridges two proteins. | FK1012 induces dimerization of FKBP12. |
| Allosteric Modulation | A molecule binds to a site remote from the protein-protein interface, inducing a conformational change that promotes dimerization. | Small molecules can stabilize the dimeric state of certain enzymes. |
| Molecular Glues | A small molecule binds to one protein, creating a new surface that is then recognized by a second protein. | Rapamycin facilitates the interaction between FKBP12 and FRB. |
Derivatives of this compound could be designed to incorporate features that promote protein dimerization. For example, by linking two this compound units with a suitable spacer, a bivalent ligand could be created. The pyridine and carbohydrazide moieties could then be further functionalized to enhance binding affinity and selectivity for a target protein. The development of such molecules based on the this compound scaffold is a prospective area for chemical biology and drug discovery.
Potential Contributions to Advanced Drug Delivery Systems
Advanced drug delivery systems aim to enhance the therapeutic efficacy of drugs by controlling their release in terms of time and location within the body. Supramolecular chemistry offers a powerful toolkit for the construction of such systems, with self-assembling molecules forming nanostructures like micelles, vesicles, and gels that can encapsulate and transport therapeutic agents.
This compound possesses chemical features that make it an attractive building block for such systems. The amphiphilic nature of certain derivatives, combining the hydrophilic carbohydrazide group with a more hydrophobic acetylated pyridine, could lead to self-assembly in aqueous environments.
The pyridine moiety can impart pH-sensitivity to a drug delivery system. At lower pH, the pyridine nitrogen can become protonated, leading to changes in solubility and potentially triggering the disassembly of a nanocarrier and the release of its cargo. This is particularly relevant for targeted drug delivery to acidic environments, such as tumors or intracellular compartments like endosomes and lysosomes.
The hydrazone linkage, which can be formed by reacting the hydrazide group with an aldehyde or ketone, is known to be cleavable under acidic conditions. This feature can be exploited to create prodrugs or to link drugs to a carrier in a pH-sensitive manner.
Furthermore, the hydrogen bonding capabilities of the carbohydrazide group can be utilized in the formation of supramolecular hydrogels. These water-swollen polymer networks can encapsulate drugs and release them in a sustained manner. The release rate can be tuned by modifying the chemical structure of the gelator molecule to alter the density and strength of the hydrogen bonding network.
Table 3: Potential Roles of this compound Moieties in Drug Delivery
| Structural Moiety | Potential Function in Drug Delivery | Mechanism |
| Pyridine Ring | pH-responsive drug release | Protonation at low pH alters solubility and can trigger carrier disassembly. |
| Carbohydrazide Group | Conjugation site for drugs or targeting ligands | Can form covalent bonds (e.g., hydrazones) or participate in hydrogen bonding for hydrogel formation. |
| Acetyl Group | Modulation of hydrophobicity | Influences the self-assembly properties and encapsulation efficiency of hydrophobic drugs. |
| Hydrazone Linkage (if formed) | pH-sensitive drug release | Cleavage of the hydrazone bond in acidic environments releases the conjugated drug. |
The incorporation of this compound and its analogues into advanced drug delivery systems is a promising area of research. By leveraging the unique chemical properties of this scaffold, novel and effective platforms for targeted and controlled drug release can be developed.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N'-acetylpyridine-3-carbohydrazide, and how can purity be validated?
- Methodology : The synthesis typically involves condensation reactions between pyridine-3-carboxylic acid derivatives and acetyl hydrazine. For purity verification, use melting point analysis (compare with literature values, e.g., ~235°C for related hydrazides) and spectroscopic techniques (¹H/¹³C NMR, IR) to confirm functional groups like the acetyl hydrazide moiety (-NH-CO-) and pyridine ring . High-performance liquid chromatography (HPLC) with UV detection at 254 nm is advised for quantitative purity assessment, referencing retention times against standards .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and hydrogen-bonding capacity?
- Methodology :
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the acetyl hydrazide, N-H stretches at ~3200–3400 cm⁻¹) .
- NMR : ¹H NMR can resolve pyridine ring protons (δ 7.5–8.5 ppm) and hydrazide NH signals (δ ~9–10 ppm). ¹³C NMR confirms carbonyl carbons (C=O at ~165–175 ppm) .
- Hydrogen-bonding analysis : Use X-ray crystallography (e.g., SHELXL refinement) to map donor/acceptor sites, leveraging PSA (140.3 Ų) and hydrogen-bond counts (2 donors, 7 acceptors) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives, such as divergent hydrogen-bonding patterns?
- Methodology :
- Refinement protocols : Use SHELXL for high-resolution refinement, adjusting parameters like ADPs (anisotropic displacement parameters) and restraints for disordered regions .
- Comparative analysis : Cross-reference with the Cambridge Structural Database (CSD) to identify trends in pyridine-hydrazide derivatives. For example, pyridinium salts often exhibit stronger hydrogen bonds due to protonation .
- Computational validation : Apply density functional theory (DFT) to calculate hydrogen-bond strengths and compare with experimental data .
Q. What computational strategies are effective in predicting the supramolecular assembly of this compound in crystal lattices?
- Methodology :
- Docking studies : Use AutoDock Vina to model interactions between the pyridine ring and potential co-formers (e.g., carboxylic acids). Set grid boxes to cover the pyridine’s π-system and hydrazide’s NH groups .
- Molecular dynamics (MD) : Simulate crystal packing with AMBER or GROMACS, focusing on van der Waals interactions and hydrogen-bond networks observed in related compounds (e.g., (E)-3-(pyridin-4-yl)acrylic acid derivatives) .
Q. How should researchers address discrepancies in thermodynamic stability data for this compound under varying solvent conditions?
- Methodology :
- Solvent screening : Conduct solubility studies in polar aprotic (DMF, DMSO) vs. protic (ethanol, water) solvents, correlating results with Hansen solubility parameters.
- Thermogravimetric analysis (TGA) : Measure decomposition temperatures (e.g., ~235°C flash point) to assess stability .
- Controlled crystallization : Compare polymorph formation in different solvents using powder XRD, referencing CSD entries for analogous hydrazides .
Safety and Experimental Design
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodology :
- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure. Hydrazides are potential irritants .
- Emergency measures : For inhalation, move to fresh air; for skin contact, wash with soap/water. Consult SDS guidelines for hydrazide derivatives (e.g., 2-((3-nitrophenyl)amino)acetohydrazide protocols) .
Q. How can researchers optimize reaction yields for this compound derivatives in multi-step syntheses?
- Methodology :
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) in condensation steps.
- In situ monitoring : Use TLC or inline IR to track intermediate formation (e.g., hydrazone intermediates) .
- Workup procedures : Employ recrystallization from ethanol/water mixtures (1:3 v/v) to isolate pure products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
